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Compound of Interest

Compound Name: Z-Phg-OH

Cat. No.: B554361 Get Quote

Introduction

Z-L-phenylglycine (Z-Phg-OH), a crucial chiral building block in synthetic organic chemistry,

particularly in the synthesis of peptides and pharmaceuticals, possesses a well-defined

molecular structure amenable to thorough spectroscopic characterization. This technical guide

provides a detailed overview of the expected spectroscopic data for Z-Phg-OH, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

experimental spectra for this specific compound are not universally available in public

databases, this document presents predicted data based on its chemical structure and

established spectroscopic principles. This guide is intended for researchers, scientists, and

professionals in drug development who require a comprehensive understanding of the

spectroscopic properties of Z-Phg-OH.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Z-Phg-OH. These

predictions are derived from the analysis of the compound's functional groups and comparison

with data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for Z-Phg-OH
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.2-7.5 Multiplet 10H
Aromatic protons (2 x

C₆H₅)

~5.5 Doublet 1H α-proton (-CH-)

~5.1 Singlet 2H
Benzylic protons (-

CH₂-)

~Variable Singlet (broad) 1H Amide proton (-NH-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Z-Phg-OH

Chemical Shift (δ, ppm) Assignment

~170-175 Carboxylic acid carbon (-COOH)

~155-160 Carbonyl carbon (urethane)

~135-140 Aromatic carbons (quaternary)

~125-130 Aromatic carbons (-CH)

~65-70 Benzylic carbon (-CH₂-)

~55-60 α-carbon (-CH-)

Table 3: Predicted IR Absorption Data for Z-Phg-OH
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

~1720 Strong C=O stretch (Carboxylic acid)

~1690 Strong C=O stretch (Amide I)

~1530 Medium N-H bend (Amide II)

1600-1450 Medium-Weak C=C stretch (Aromatic)

~1250 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data for Z-Phg-OH

m/z Interpretation

285 [M]⁺, Molecular ion

240 [M - COOH]⁺

196 [M - C₇H₇O]⁺

108 [C₇H₈O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to

acquire the spectroscopic data for Z-Phg-OH.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of Z-Phg-OH is dissolved in approximately 0.7 mL of

a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b554361?utm_src=pdf-body
https://www.benchchem.com/product/b554361?utm_src=pdf-body
https://www.benchchem.com/product/b554361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-15 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-200 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:
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KBr Pellet Method: A small amount of Z-Phg-OH (1-2 mg) is ground with spectroscopic

grade potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor series).

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A

background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent such as methanol

or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization

Time-of-Flight (ESI-TOF) or a Quadrupole Time-of-Flight (Q-TOF) instrument.

Parameters (ESI):

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

Drying Gas (N₂): Temperature set to 200-300 °C.

Mass Range: m/z 50-500.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Z-Phg-OH.

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Acquisition & Processing

4. Structural Elucidation

Z-Phg-OH Sample

Dissolution in
Deuterated Solvent

KBr Pellet
Preparation Solution for MS

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer Mass Spectrometer

NMR Spectra IR Spectrum Mass Spectrum

Data Interpretation and
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Z-L-Phenylglycine (Z-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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